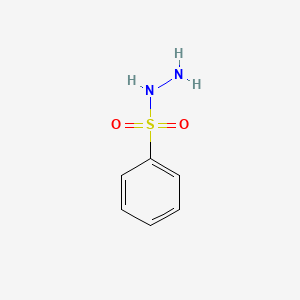
Etisulergine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Etisulergine is a chemical compound with the molecular formula C19H28N4O2S . It is known for its pharmacological properties and has been studied for various applications in scientific research. The compound is characterized by its complex structure, which includes a sulfur atom, making it unique among similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: Etisulergine can be synthesized through a multi-step process involving the reaction of specific precursors under controlled conditions. The synthesis typically involves the following steps:
Formation of the Core Structure: The initial step involves the formation of the core structure through a series of reactions, including condensation and cyclization.
Introduction of Functional Groups: Functional groups such as hydroxyl, amino, and sulfur-containing groups are introduced through substitution reactions.
Purification: The final product is purified using techniques such as recrystallization and chromatography to obtain high-purity this compound.
Industrial Production Methods: In an industrial setting, the production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions: Etisulergine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Substitution reactions involve the replacement of functional groups with other groups, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogens, alkylating agents, solvents like dichloromethane or ethanol.
Major Products:
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Reduced derivatives with altered functional groups.
Substitution Products: Compounds with new functional groups replacing the original ones.
Scientific Research Applications
Etisulergine has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its effects on cellular processes and as a tool for investigating biochemical pathways.
Medicine: Explored for its potential therapeutic effects, including its role as an agonist or antagonist in various biological systems.
Mechanism of Action
The mechanism of action of Etisulergine involves its interaction with specific molecular targets and pathways. It is known to bind to receptors in the central nervous system, modulating neurotransmitter release and influencing signal transduction pathways. The compound’s effects are mediated through its interaction with serotonin and dopamine receptors, leading to changes in neuronal activity and behavior .
Comparison with Similar Compounds
Etisulergine is compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Lysergic acid diethylamide, Ergotamine, Methysergide.
Uniqueness: Unlike other compounds, this compound contains a sulfur atom, which contributes to its distinct pharmacological profile. .
This compound stands out due to its unique chemical structure and diverse applications in scientific research. Its synthesis, chemical reactivity, and mechanism of action make it a compound of significant interest in various fields.
Properties
CAS No. |
64795-23-9 |
|---|---|
Molecular Formula |
C19H28N4O2S |
Molecular Weight |
376.5 g/mol |
IUPAC Name |
(6aR,9S,10aR)-9-(diethylsulfamoylamino)-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline |
InChI |
InChI=1S/C19H28N4O2S/c1-4-23(5-2)26(24,25)21-14-10-16-15-7-6-8-17-19(15)13(11-20-17)9-18(16)22(3)12-14/h6-8,11,14,16,18,20-21H,4-5,9-10,12H2,1-3H3/t14-,16+,18+/m0/s1 |
InChI Key |
YHEIHLVIKSTGJE-YXJHDRRASA-N |
SMILES |
CCN(CC)S(=O)(=O)NC1CC2C(CC3=CNC4=CC=CC2=C34)N(C1)C |
Isomeric SMILES |
CCN(CC)S(=O)(=O)N[C@H]1C[C@H]2[C@@H](CC3=CNC4=CC=CC2=C34)N(C1)C |
Canonical SMILES |
CCN(CC)S(=O)(=O)NC1CC2C(CC3=CNC4=CC=CC2=C34)N(C1)C |
Related CAS |
72782-54-8 (mono-hydrochloride) |
Synonyms |
CQ 32084 CQ-32084 etisulergine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[2-(1h-Indol-3-yl)ethyl]piperidin-2-one](/img/structure/B1205805.png)











